D-Lyx

Übersicht

Beschreibung

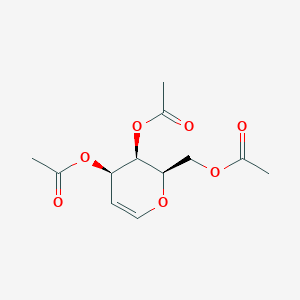

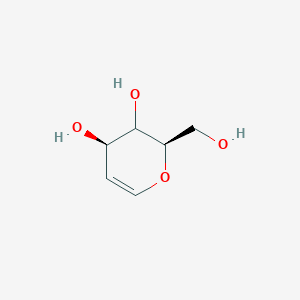

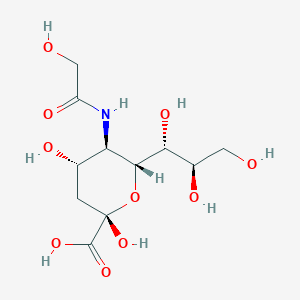

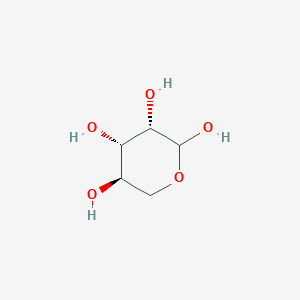

D-Lyxose is a rare sugar, specifically a pentose monosaccharide, which is less commonly found in nature compared to other sugars It is an aldose, meaning it contains an aldehyde group

Wissenschaftliche Forschungsanwendungen

D-Lyxose has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Lyxose can be synthesized through several methods. One common approach involves the isomerization of D-xylulose using D-lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-xylulose and D-lyxose . The reaction conditions typically involve moderate temperatures and pH levels that are conducive to enzyme activity.

Industrial Production Methods: Industrial production of D-Lyxose often relies on biotechnological methods due to their efficiency and sustainability. Enzymatic conversion using D-lyxose isomerase is preferred over chemical synthesis because it offers high specificity and moderate reaction conditions . The enzyme can be sourced from various microorganisms, and the process can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: D-Lyxose undergoes several types of chemical reactions, including:

Oxidation: D-Lyxose can be oxidized to form D-lyxonic acid.

Reduction: It can be reduced to form D-lyxitol.

Isomerization: As mentioned, D-lyxose can be isomerized to D-xylulose using D-lyxose isomerase.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction reactions.

Isomerization: Enzymatic isomerization typically requires specific enzymes like D-lyxose isomerase and optimal pH and temperature conditions.

Major Products:

Oxidation: D-lyxonic acid

Reduction: D-lyxitol

Isomerization: D-xylulose

Wirkmechanismus

The mechanism of action of D-Lyxose primarily involves its role as a substrate in enzymatic reactions. D-Lyxose isomerase catalyzes the isomerization of D-lyxose to D-xylulose, which can then enter various metabolic pathways . The enzyme’s active site facilitates the conversion by stabilizing the transition state and lowering the activation energy required for the reaction .

Vergleich Mit ähnlichen Verbindungen

D-Xylulose: An isomer of D-Lyxose, involved in similar metabolic pathways.

D-Mannose: Another aldose that can be isomerized by D-lyxose isomerase.

L-Ribose: A rare sugar with similar applications in pharmaceuticals and biotechnology.

Uniqueness of D-Lyxose: Its ability to be efficiently converted by D-lyxose isomerase makes it a valuable compound for industrial applications .

Eigenschaften

IUPAC Name |

(3S,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-AGQMPKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046540 | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Lyxose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1114-34-7 | |

| Record name | D-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-(-)-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Lyxose?

A1: D-Lyxose shares the same molecular formula as other pentose sugars, which is C5H10O5. Its molecular weight is 150.13 g/mol.

Q2: What are the key structural features of D-Lyxose?

A2: D-Lyxose is an aldopentose, meaning it's a five-carbon sugar with an aldehyde functional group. It exists primarily in cyclic forms, predominantly as pyranose rings. [] In solution, the α-anomer in the 1C4 chair conformation is most populated. [] Interestingly, the dominant conformers in both gas and solution phases lack the stabilizing anomeric effect. []

Q3: How is D-Lyxose different from other pentoses like D-xylose and D-ribose?

A3: D-Lyxose is an epimer of D-xylose, differing in configuration only at the C-2 position. [, ] Compared to D-ribose, D-lyxose differs in the configuration at the C-3 position. These seemingly minor structural differences can significantly impact their biological activity and interactions with enzymes. For example, Streptomyces D-xylose isomerase cannot utilize D-lyxose as a substrate. []

Q4: How is D-Lyxose metabolized by microorganisms?

A4: While not as common as other pentoses, certain bacteria can metabolize D-lyxose. For instance, a mutant strain of Escherichia coli K12 utilizes D-lyxose as a sole carbon and energy source by converting it to D-xylulose using a novel isomerase. [, ] Mycobacterium smegmatis induces a specific D-lyxose isomerase in the presence of D-lyxose, D-mannose, D-ribose, dulcitol, and myoinositol. []

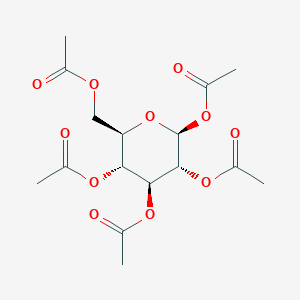

Q5: What is the role of D-Lyxose in mycobacteriophage receptors?

A5: D-Lyxose is a crucial component of the alkali-labile glycolipids found in Mycobacterium phlei and Mycobacterium smegmatis. [, ] These glycolipids act as receptors for mycobacteriophages. The D-lyxose residues in these glycolipids are heavily O-acylated, influencing phage attachment. [, ]

Q6: Can D-Lyxose be used in the synthesis of other important compounds?

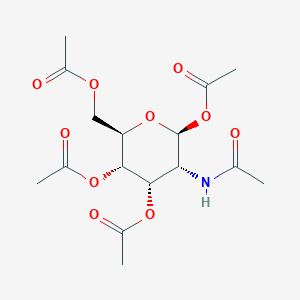

A6: Yes, D-Lyxose serves as a starting material for synthesizing various compounds, including:

- Phytosphingosine, Ceramide, and α-Galactosylceramide: D-Lyxose can be used to synthesize these compounds, which are important for their immunostimulating activities. []

- Methyl (-)-Shikimate: This compound, derived from naturally occurring (-)-shikimic acid, can be synthesized from D-lyxose. []

Q7: Can D-Lyxose be used to produce other sugars?

A7: Yes, enzymatic conversion of D-Lyxose is possible. A thermostable L-ribose isomerase from Raoultella ornithinolytica MB426 can convert D-lyxose into D-xylulose. [] Additionally, co-expression of D-glucose isomerase and D-lyxose isomerase in Escherichia coli enables the production of D-mannose from D-glucose via a D-lyxose intermediate. []

Q8: How does D-Lyxose interact with enzymes?

A8: Research highlights the specific interactions of D-Lyxose with enzymes:

- D-Lyxose Isomerase: A novel D-Lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. displays high specificity for D-lyxose, showing minimal activity with mannose or other typical substrates. [] This enzyme is highly thermostable and tolerant to various solvents. []

- Sucrose Synthase 1: Recombinant Sucrose Synthase 1 from potato can utilize D-Lyxose as an acceptor substrate, albeit with lower efficiency compared to D-fructose. [] This interaction leads to the synthesis of sucrose analogs with potential applications in plant research. []

Q9: Does D-Lyxose have any inhibitory effects on bacteria?

A9: D-Lyxose exhibits strong inhibitory effects on Streptococcus mutans growth in the presence of sucrose, even surpassing the inhibitory effect of xylitol. [] This finding suggests potential applications in dental care.

Q10: What are the potential applications of D-Lyxose in biocatalysis?

A10: The discovery of novel and highly specific D-Lyxose isomerases with thermostable and solvent-tolerant properties opens avenues for their use in biocatalytic processes. [, , ] These enzymes could facilitate the production of rare sugars like D-lyxose and other valuable compounds from readily available starting materials.

Q11: What are the future directions for research on D-Lyxose?

A11: Further research on D-lyxose should focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.